molecular formula C11H14N4O2 B12571776 Tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate

Tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate

Cat. No.: B12571776
M. Wt: 234.25 g/mol
InChI Key: ZRNUMZMQGLUVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate is an organic compound with the molecular formula C11H14N4O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate typically involves the reaction of 5-cyanopyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (5-bromo-2-pyrimidinyl)methylcarbamate
  • Tert-butyl (5-methoxypyridin-3-yl)methylcarbamate
  • Tert-butyl (5-cyano-4-methylpyridin-2-yl)carbamate

Uniqueness

Tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate is unique due to the presence of the cyanopyrimidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Enzyme Inhibition

Tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate may exhibit enzyme inhibitory properties, particularly against enzymes involved in cellular signaling pathways. The presence of the cyano group at the 5-position of the pyrimidine ring could contribute to its ability to interact with enzyme active sites.

Receptor Interactions

The compound's structure suggests potential interactions with various biological receptors. The tert-butyl group and the methylcarbamate moiety may contribute to its binding affinity and selectivity for specific receptor types.

Comparative Analysis

To better understand the potential biological activity of this compound, it's useful to compare it with structurally similar compounds that have known biological activities:

CompoundStructural SimilarityKnown Biological Activity
Tert-butyl (5-aminopyridin-2-YL)methylcarbamateHighPotential enzyme inhibitor
Tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamateVery HighPossible receptor modulator
Tert-butyl pyridin-2-ylcarbamateModerateAcetylcholinesterase inhibitor

Case Study: M4 Compound

While not identical, the M4 compound (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate) shares some structural similarities with our compound of interest. Studies on M4 provide insights into potential biological activities:

  • β-secretase Inhibition: M4 showed inhibition of β-secretase 1 with an IC50 of 15.4 nM .
  • Acetylcholinesterase Inhibition: M4 exhibited acetylcholinesterase inhibition with a Ki of 0.17 μM .
  • Amyloid β Aggregation Inhibition: At 100 μM, M4 demonstrated 85% inhibition of Aβ aggregation .

These findings suggest that this compound might possess similar enzymatic inhibition properties, albeit potentially with different potencies due to its unique structural features.

Cellular Effects

In vitro studies with M4 showed protective effects against Aβ1-42-induced toxicity in astrocytes:

  • Cell Viability: Astrocytes treated with Aβ1-42 showed 43.78 ± 7.17% viability, which improved to 62.98 ± 4.92% when co-treated with M4 .
  • Cytokine Production: M4 treatment resulted in decreased TNF-α production in Aβ1-42-treated astrocytes .

These results suggest that this compound might also exhibit neuroprotective properties, potentially through similar mechanisms of action.

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

tert-butyl N-[(5-cyanopyrimidin-2-yl)methyl]carbamate

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-7-9-13-5-8(4-12)6-14-9/h5-6H,7H2,1-3H3,(H,15,16)

InChI Key

ZRNUMZMQGLUVAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.